An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key chemical intermediate. The document details its fundamental physicochemical characteristics, outlines established experimental protocols for its synthesis, and elucidates its crucial role in the development of pharmaceutical agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.
Core Physicochemical Properties
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that presents as a light beige solid or crystals.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClN₂O | [2][3][4][5][6][7] |
| Molecular Weight | 210.66 g/mol | [2][3][4][5][6][7] |
| CAS Number | 62780-89-6 | [1][2][3][5][6][7][8] |
| Appearance | Crystals, Light beige solid | [1] |
| Melting Point | 107.83 - 115 °C | [2][9] |
| Boiling Point | 371.38 °C (estimated) | [2] |
| Density | 0.788 g/cm³ (at 20 °C) | [2] |
| log Pow (Octanol/Water Partition Coefficient) | 2.479 (at 25 °C) | [2] |
| Solubility | Soluble in cold water. | [1] |
| Storage Conditions | Store at +5°C or in a refrigerator (2-8°C) for long-term storage.[5][6] Keep in a cool, well-ventilated area, not exceeding 25°C.[1] | |
| InChI Key | GUMPYDGUYXOYML-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a critical process, as it serves as a precursor for more complex molecules. Several synthetic routes have been documented, and a representative protocol is detailed below.
Protocol 1: Synthesis via Hydrolysis
This method involves the hydrolysis of a precursor molecule under acidic conditions.
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Starting Material: 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one.[9]
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Reagents:
-
Procedure:
-
A solution is prepared with 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, 6 parts of a hydrochloric acid solution, and 40 parts of ethanol.[9]
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The mixture is stirred for 2 hours at room temperature.[9]
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The reaction mixture is then evaporated to remove the solvent.[9]
-
The resulting solid residue is crystallized from 2-propanol.[9]
-
-
Yield: This process yields approximately 9.5 parts, which corresponds to a 90% yield of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[9]
Protocol 2: Synthesis from 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one
This alternative pathway involves the reaction of an oily intermediate with phosphoric acid.
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Starting Material: Oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one.[10]
-
Reagents:
-
Procedure:
-
Into the oily starting material, add 120 ml of a 40% phosphoric acid solution and 60 ml of propionitrile.[3][10]
-
With a controlled stirring speed of 110-130 rpm, the solution's temperature is raised to 70-75 °C.[3][10]
-
The reaction proceeds for 3-4 hours at this temperature.[10]
-
A portion of the propionitrile is evaporated, and the mixture is cooled to allow for the precipitation of a solid.[3][10]
-
The solid is separated by filtration and washed with a salt solution (e.g., potassium chloride).[3][10]
-
The washed solid is then dehydrated using anhydrous potassium carbonate.[3]
-
-
Yield: This method has been reported to produce a 92% yield.[3]
Caption: High-level overview of two synthetic pathways.
Role in Pharmaceutical Development
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a crucial intermediate in the synthesis of various neuroleptic and antiallergic agents.[6][8]
Most notably, it is a well-documented intermediate in the preparation of Domperidone .[10][11] Domperidone is a peripheral dopamine receptor antagonist widely used as a gastrokinetic and antiemetic agent.[10][11] The 3-chloropropyl group on the benzimidazolone core provides a reactive site for further chemical modification, allowing for the construction of the final, more complex drug molecule. Its use is also cited in the synthesis of Oxatomide, an antiallergic drug.[11]
The purity and efficient synthesis of this intermediate are therefore critical for the quality and cost-effectiveness of the final pharmaceutical products.
Caption: Role as a key intermediate in API synthesis.
Safety and Handling
For safe handling in a laboratory or industrial setting, it is important to be aware of the hazard classifications for this compound.
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Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitizer 1B, Mutagenicity 2, Specific Target Organ Toxicity (Repeated Exposure) 2, and Hazardous to the Aquatic Environment (Chronic, Category 3).
-
Signal Word: Warning.
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Target Organs: Central nervous system.
-
Incompatibility: Incompatible with oxidizing agents.[1]
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including washing thoroughly after handling and avoiding breathing dust.[1][2]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one - Safety Data Sheet [chemicalbook.com]
- 3. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | CAS Number 62780-89-6 [klivon.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 1-(3-CHLOROPROPYL)-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE | VSNCHEM [vsnchem.com]
- 8. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | 62780-89-6 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 11. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
